molecular formula C19H25N3O B5687377 1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE

Cat. No.: B5687377
M. Wt: 311.4 g/mol
InChI Key: GEKKDNKMAMXFIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features an ethoxybenzyl group and a pyridylmethyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves the reaction of 1-(4-ethoxybenzyl)piperazine with 3-(chloromethyl)pyridine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of any reducible functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or pyridylmethyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, organic solvents, and bases

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzyl)-4-(3-pyridylmethyl)piperazine
  • 1-(4-Chlorobenzyl)-4-(3-pyridylmethyl)piperazine
  • 1-(4-Fluorobenzyl)-4-(3-pyridylmethyl)piperazine

Uniqueness

1-(4-ETHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to the presence of the ethoxy group on the benzyl moiety, which may influence its chemical reactivity and biological activity. This structural feature can affect the compound’s solubility, stability, and ability to interact with molecular targets, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-2-23-19-7-5-17(6-8-19)15-21-10-12-22(13-11-21)16-18-4-3-9-20-14-18/h3-9,14H,2,10-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKKDNKMAMXFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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